4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
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Overview
Description
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a synthetic organic compound with the molecular formula C18H14F3NS and a molecular weight of 333.4 g/mol . This compound is characterized by the presence of a quinoline core substituted with dimethyl groups at positions 4 and 8, and a trifluoromethylphenylsulfanyl group at position 2. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dimethyl groups: Methylation of the quinoline core at positions 4 and 8 can be performed using methyl iodide and a strong base such as potassium carbonate.
Attachment of the trifluoromethylphenylsulfanyl group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 3-(trifluoromethyl)benzenethiol under basic conditions.
Chemical Reactions Analysis
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Lacks the trifluoromethyl and sulfanyl groups, resulting in different chemical and biological properties.
4,8-Dimethylquinoline: Lacks the trifluoromethylphenylsulfanyl group, leading to reduced biological activity.
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoline: Lacks the dimethyl groups, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4,8-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NS/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONYQMIAGQXZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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